3-(Carbamoylmethoxy)-4-methylbenzoic acid
Overview
Description
“3-(Carbamoylmethoxy)-4-methylbenzoic acid” is a chemical compound . It is also known as “4-(carbamoylmethoxy)-3-methoxybenzoic acid” with a CAS Number: 869464-82-4 . Its molecular weight is 225.2 .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions (MCRs), and microwave (MW) and ultrasound (US) irradiations . The oxidative decarboxylation of oxamic acids can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means, generating carbamoyl radicals .Molecular Structure Analysis
The molecular formula of “this compound” is C10H11NO5 . The InChI Code is 1S/C10H11NO5/c1-15-8-4-6 (10 (13)14)2-3-7 (8)16-5-9 (11)12/h2-4H,5H2,1H3, (H2,11,12) (H,13,14) .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Techniques : Efficient and commercially viable synthesis techniques have been developed for structurally similar compounds like 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, which is a key intermediate in the preparation of certain pharmaceuticals (Salman et al., 2002).
Vibrational Spectroscopic Investigation : The vibrational spectra of similar compounds like 4-hydroxy-3-methylbenzoic acid have been studied using various spectroscopic techniques, offering insights into the electronic properties of the molecule (Palanimurugan & Jeyavijayan, 2021).
Applications in Material Science
Optoelectronic Properties : Research on benzoic acid derivatives has explored their optoelectronic properties, particularly in the context of europium and terbium complexes. This has implications for their use in materials science, especially in developing new photonic materials (Hilder et al., 2009).
Polymer Science : Benzoic acid and its derivatives have been used as dopants in polymer science, specifically in the context of polyaniline. Such compounds have shown promise in modifying the properties of polymers, which can be critical in developing advanced materials (Amarnath & Palaniappan, 2005).
Biological and Environmental Applications
Antibacterial and Antifungal Activities : Some derivatives of benzoic acid have shown potential in exhibiting antibacterial and antifungal activities. This suggests a possible role in developing new antimicrobial agents (Shao et al., 2007).
Environmental Degradation Studies : Studies on the photodegradation of parabens, which are esters of p-hydroxybenzoic acid, have provided valuable insights into the environmental fate and breakdown of these compounds. This is important for assessing their environmental impact and designing more eco-friendly chemicals (Gmurek et al., 2015).
Mechanism of Action
- Additionally, TCBA exhibits some antiplasmin activity, further contributing to its antifibrinolytic action .
Target of Action
Mode of Action
Biochemical Pathways
Properties
IUPAC Name |
3-(2-amino-2-oxoethoxy)-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-2-3-7(10(13)14)4-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEMIFBOZRXQLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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